molecular formula C15H33O3P B167766 Tripentyl phosphite CAS No. 1990-22-3

Tripentyl phosphite

Cat. No.: B167766
CAS No.: 1990-22-3
M. Wt: 292.39 g/mol
InChI Key: CVWUIWZKLYGDNJ-UHFFFAOYSA-N
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Description

Tripentyl phosphite is an organophosphorus compound characterized by the presence of three pentyl groups attached to a phosphorus atom through oxygen atoms. This compound is known for its utility in various chemical processes, particularly as a stabilizer and reactant in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tripentyl phosphite is typically synthesized through the reaction of phosphorus trichloride with pentanol in the presence of a base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{C}5\text{H}{11}\text{OH} \rightarrow \text{P}(\text{OC}5\text{H}{11})_3 + 3 \text{HCl} ] The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product. The use of a base helps neutralize the hydrochloric acid formed during the reaction, thereby improving the yield and purity of this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized to enhance efficiency, reduce by-products, and ensure environmental sustainability. Continuous flow reactors are often employed to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Tripentyl phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pentyl phosphates.

    Reduction: It can be reduced to form phosphines.

    Substitution: It can participate in substitution reactions where the pentyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or aryl halides are employed under basic conditions.

Major Products Formed:

    Oxidation: Pentyl phosphates.

    Reduction: Pentyl phosphines.

    Substitution: Various substituted phosphites depending on the reagents used.

Scientific Research Applications

Tripentyl phosphite finds extensive applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorus compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.

    Industry: Utilized as a stabilizer in the production of polymers and plastics, enhancing their durability and performance.

Mechanism of Action

The mechanism by which tripentyl phosphite exerts its effects involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. It acts as a stabilizer by decomposing hydroperoxides and preventing the degradation of polymers. The molecular targets include hydroperoxides and free radicals, which are neutralized through redox reactions.

Comparison with Similar Compounds

    Triphenyl phosphite: Similar in structure but with phenyl groups instead of pentyl groups.

    Triethyl phosphite: Contains ethyl groups instead of pentyl groups.

    Trimethyl phosphite: Contains methyl groups instead of pentyl groups.

Uniqueness: Tripentyl phosphite is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring higher stability and reactivity.

Properties

IUPAC Name

tripentyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33O3P/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWUIWZKLYGDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOP(OCCCCC)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546979
Record name Tripentyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1990-22-3
Record name Phosphorous acid, tripentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1990-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripentyl phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorous acid, tripentyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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